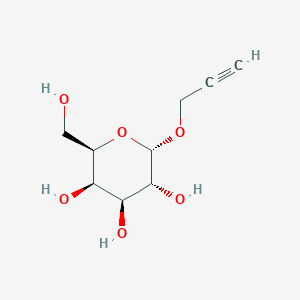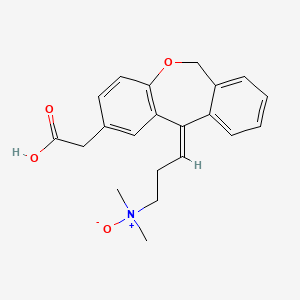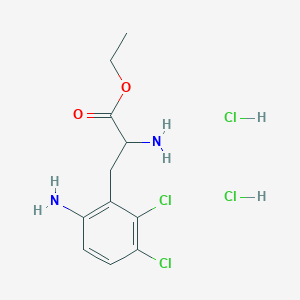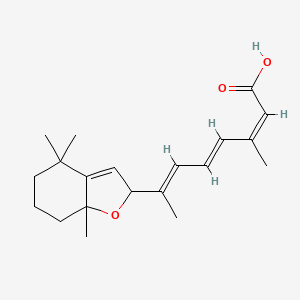
5,8-环氧-13-顺式维甲酸(非对映异构体混合物)
描述
5,8-Epoxy-13-cis Retinoic Acid is a metabolite of 13-cis retinoic acid . It is formed when 13-cis retinoic acid undergoes cooxidation by prostaglandin H (PGH) synthase in the presence of hydroperoxides or peroxyl radicals . It is also a potential impurity found in commercial preparations of 13-cis retinoic acid .
Synthesis Analysis
The exact enzymes and control mechanisms that regulate the biosynthesis and degradation of retinoic acid are yet to be fully defined . The currently accepted model postulates that retinoic acid is produced in two sequential oxidative steps: first, retinol is oxidized reversibly to retinaldehyde, and then retinaldehyde is oxidized irreversibly to retinoic acid .Molecular Structure Analysis
The molecular formula of 5,8-Epoxy-13-cis Retinoic Acid is C20H28O3 . Its molecular weight is 316.4 g/mol . The IUPAC name is (2Z,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid .Chemical Reactions Analysis
The retinal derivative such as 8-epoxy-13-cis-retinoic acid (13-cis-5,8-ERA) was recently recognized as a rhodopsin modulator by using the virtual screening over the retinal-binding site in rod opsin .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,8-Epoxy-13-cis Retinoic Acid include a molecular weight of 316.4 g/mol, an XLogP3-AA of 4.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .科学研究应用
Oncology
Scientific Field
Cancer Research and Treatment
Application Summary
5,8-Epoxy-13-cis-retinoic acid has been explored for its potential in cancer differentiation therapy. This therapy aims to induce malignant cells to resume normal differentiation, thereby eliminating the tumor phenotype.
Experimental Procedures
The compound is used in vitro on cancer cell lines to assess its ability to induce differentiation. Dosage and exposure time vary depending on the cell type but are carefully calibrated to optimize differentiation without causing toxicity.
Results
Studies have shown that 5,8-Epoxy-13-cis-retinoic acid can induce differentiation in certain cancer cell lines, leading to reduced tumorigenicity. However, resistance and sensitivity markers are crucial for predicting therapeutic outcomes .
Ophthalmology
Scientific Field
Vision Science and Eye Health
Application Summary
This compound is investigated for its role as a modulator of the rod visual G protein-coupled receptor, which is significant in vision-related pathologies.
Experimental Procedures
Research involves the application of the compound to retinal cells or animal models with vision impairment to study its effects on the visual G protein-coupled receptors.
Results
Findings suggest that 5,8-Epoxy-13-cis-retinoic acid may have potential benefits against degenerative diseases related to vision by modulating rod opsin .
Developmental Biology
Scientific Field
Embryonic Development and Morphogenesis
Application Summary
5,8-Epoxy-13-cis-retinoic acid is used to study its effects on embryonic development, particularly in understanding the mechanisms of head formation in amphibians.
Experimental Procedures
The compound is introduced to amphibian embryos in varying concentrations, and the development is monitored under controlled light and dark conditions.
Results
Experiments have shown that the compound can influence head morphogenesis, with specific concentrations leading to notable changes in head shape and size in Xenopus laevis .
Nephrology
Scientific Field
Kidney Function and Disorders
Application Summary
Research into the compound’s impact on cytokine-stimulated murine mesangial cells is ongoing, with a focus on its potential to attenuate inflammatory responses in kidney diseases.
Experimental Procedures
The compound is administered to cultured mesangial cells, and its effects on iNOS expression and activity are measured.
Results
Studies indicate that 5,8-Epoxy-13-cis-retinoic acid can reduce iNOS expression and activity, suggesting a role in mitigating inflammation in kidney disorders .
Pharmacology
Scientific Field
Drug Development and Toxicology
Application Summary
The compound’s properties are being assessed for its suitability as a pharmaceutical standard in ion-exchange chromatography applications.
Experimental Procedures
5,8-Epoxy-13-cis-retinoic acid is used as a calibration standard in chromatographic systems to ensure the accuracy and precision of analytical methods.
Results
The compound has proven to be a reliable standard, contributing to the quality control and environmental or food analysis in pharmacological research .
These applications demonstrate the versatility of 5,8-Epoxy-13-cis-retinoic acid in various scientific fields, with promising results that could lead to significant advancements in health and medicine. The detailed experimental procedures and results provide a foundation for further research and potential clinical applications.
Neurology
Scientific Field
Neuroblastoma Treatment
Application Summary
The compound is used in the treatment of high-risk neuroblastoma, particularly after bone marrow transplantation, to manage minimal residual disease.
Experimental Procedures
Patients receive 13-cis-retinoic acid post-transplantation to promote differentiation and apoptosis in neuroblastoma cells, which may be resistant to other treatments.
Results
Clinical trials have indicated that the treatment can be beneficial in improving outcomes for pediatric patients with neuroblastoma, reducing the risk of relapse .
Cosmetic Dermatology
Scientific Field
Treatment of Photoaged Skin
Application Summary
5,8-Epoxy-13-cis-retinoic acid is being studied for its effectiveness in treating photoaged skin, which is skin damaged by prolonged exposure to ultraviolet radiation.
Experimental Procedures
Topical formulations are applied to small test areas of photoaged skin, with assessments made for changes in skin texture, pigmentation, and signs of aging.
Results
Preliminary findings suggest that the compound may help in reducing the visible effects of photoaging, leading to healthier-looking skin .
安全和危害
未来方向
Retinoids, including 5,8-Epoxy-13-cis Retinoic Acid, have been investigated extensively for their use in cancer prevention and treatment . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high risk for breast cancer . Ongoing phase III randomized trials investigating retinoids in combination with chemotherapy in non–small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type .
属性
IUPAC Name |
(2Z,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSIDVGVRAXSE-DYIZZJGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112438 | |
| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Epoxy-13-cis-retinoic acid | |
CAS RN |
112018-12-9 | |
| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112018-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Epoxytretinoin, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Epoxy-13-cis-retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



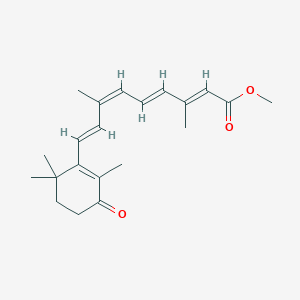
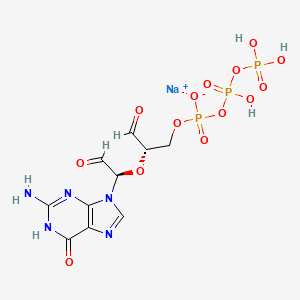

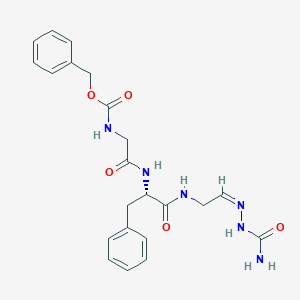

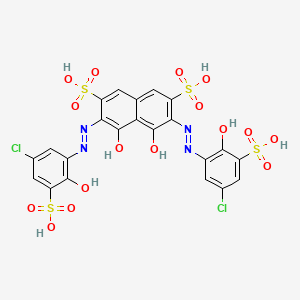
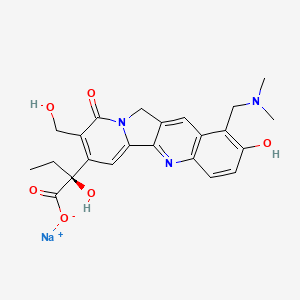
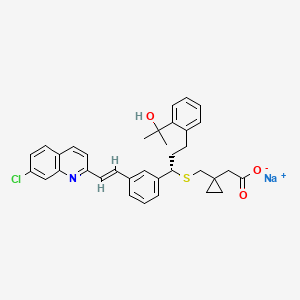
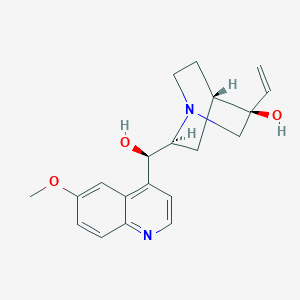
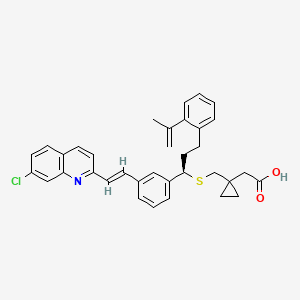
![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)
